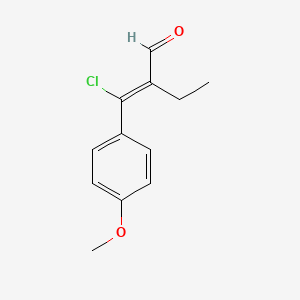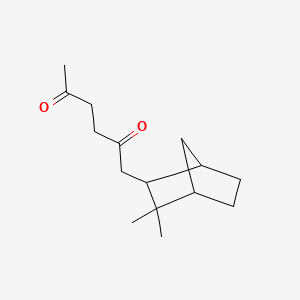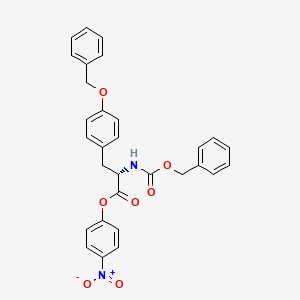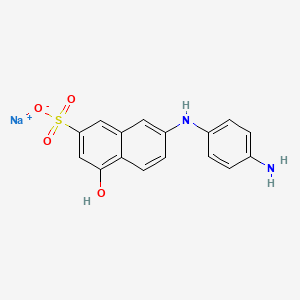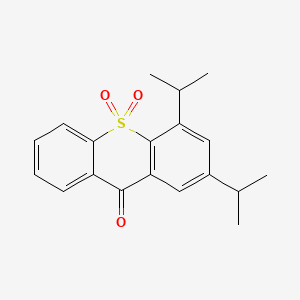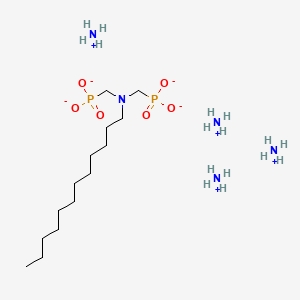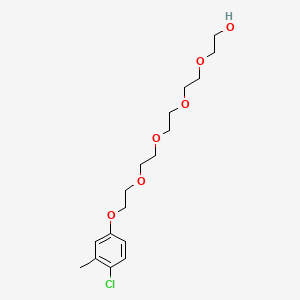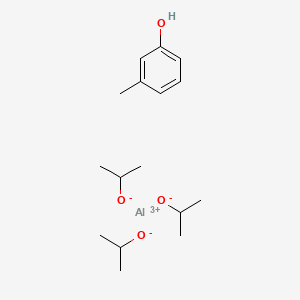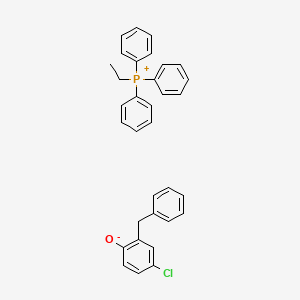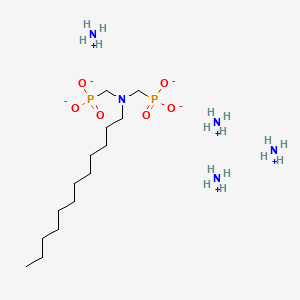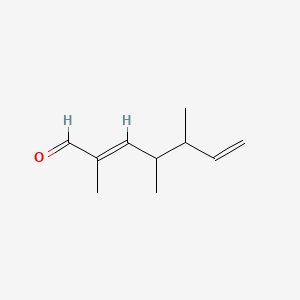
2,4,5-Trimethylhepta-2,6-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trimethylhepta-2,6-dienal is an organic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol. It is characterized by its structure, which includes a heptadienal backbone with three methyl groups attached at the 2nd, 4th, and 5th positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethylhepta-2,6-dienal typically involves the condensation of appropriate aldehydes and ketones. One common method is the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale aldol condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trimethylhepta-2,6-dienal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of halogens or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,4,5-Trimethylhepta-2,6-dienal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4,5-Trimethylhepta-2,6-dienal involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties . The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through interactions with cellular components .
Comparison with Similar Compounds
Citral: An acyclic monoterpene aldehyde with similar structural features but different biological activities.
Geranial: The E-isomer of citral, known for its use in fragrances and flavors.
Neral: The Z-isomer of citral, also used in the fragrance industry.
Uniqueness: 2,4,5-Trimethylhepta-2,6-dienal is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
85136-09-0 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2E)-2,4,5-trimethylhepta-2,6-dienal |
InChI |
InChI=1S/C10H16O/c1-5-9(3)10(4)6-8(2)7-11/h5-7,9-10H,1H2,2-4H3/b8-6+ |
InChI Key |
JPZHEFRWMYVYQE-SOFGYWHQSA-N |
Isomeric SMILES |
CC(C=C)C(C)/C=C(\C)/C=O |
Canonical SMILES |
CC(C=C)C(C)C=C(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


